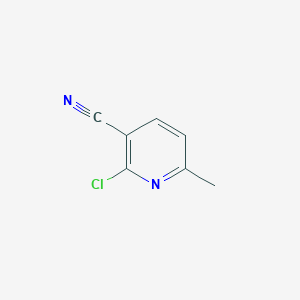

2-Chloro-6-methylnicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c1-5-2-3-6(4-9)7(8)10-5/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBNBAYNISAUIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334338 | |

| Record name | 2-Chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28900-10-9 | |

| Record name | 2-Chloro-6-methylnicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylnicotinonitrile physical and chemical properties.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic intermediate in organic synthesis. This document consolidates available data on its properties, provides a detailed experimental protocol for its preparation, and includes predicted spectroscopic information to support researchers in its application.

Core Physical and Chemical Properties

This compound, also known as 2-Chloro-6-methyl-3-pyridinecarbonitrile, is a solid, substituted pyridine derivative. Its core characteristics are summarized in the table below. While some physical properties are predicted based on its structure, experimentally determined values are included where available.

| Property | Value | Source |

| CAS Number | 28900-10-9 | |

| Molecular Formula | C₇H₅ClN₂ | |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | Solid (predicted) | [1] |

| Melting Point | 114-116 °C | |

| Boiling Point | 140-145 °C | |

| Solubility | Limited solubility in water, soluble in some organic solvents. | [1] |

| Predicted Boiling Point | 270 - 280 °C | [1] |

Synthesis of this compound

A reliable method for the synthesis of this compound involves the chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile using phosphorus oxychloride. This procedure offers a high yield of the desired product.

Experimental Protocol

Materials:

-

6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (CH₂Cl₂)

-

4M Sodium hydroxide (NaOH) solution

-

Saturated brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction vessel, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0g, 335mmol).

-

Add phosphorus oxychloride (652g, 4250mmol) to the vessel.

-

Heat the mixture to 130°C and stir for 2 hours.

-

After the reaction is complete, concentrate the reaction solution to obtain a residue.

-

Dissolve the residue in dichloromethane.

-

Adjust the pH of the solution to 8 by adding 4M sodium hydroxide solution.

-

Separate the organic layer.

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the solvent under reduced pressure to obtain this compound (51.0g, 99% yield).

Diagram of the Synthetic Workflow:

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. However, based on the known structure and data from analogous compounds, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in CDCl₃ has been reported with the following chemical shifts (δ) and coupling constants (J):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 2.65 | singlet (s) | 3H | -CH₃ |

| 7.24 | doublet (d) | 1H | Pyridine-H (J=8.0Hz) |

| 7.89 | doublet (d) | 1H | Pyridine-H (J=8.0Hz) |

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show signals for the seven distinct carbon atoms in the molecule. The approximate chemical shift ranges for these carbons are provided below.

| Carbon Type | Predicted Chemical Shift (ppm) |

| Methyl Carbon (-CH₃) | 20 - 30 |

| Nitrile Carbon (-C≡N) | 115 - 125 |

| Aromatic Carbons (C-H) | 120 - 140 |

| Aromatic Carbons (C-Cl, C-C) | 140 - 160 |

Predicted Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Vibration |

| ~2220 - 2230 | C≡N (nitrile) stretch |

| ~1600 - 1450 | C=C and C=N (aromatic ring) stretches |

| ~1400 - 1350 | C-H (methyl) bend |

| ~800 - 700 | C-Cl stretch |

Predicted Mass Spectrometry (MS)

In a mass spectrum, this compound is expected to show a molecular ion peak corresponding to its molecular weight. The presence of a chlorine atom will result in a characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.

Diagram of Predicted Fragmentation Pathway:

Reactivity and Potential Applications

This compound is a versatile intermediate in organic synthesis. The chloro and nitrile functionalities provide reactive sites for a variety of chemical transformations. The chlorine atom can be displaced through nucleophilic aromatic substitution, allowing for the introduction of various functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.

While specific biological activities or signaling pathway involvements for this compound are not extensively documented, the nicotinonitrile scaffold is present in a number of biologically active compounds with applications as anticancer, antimicrobial, and antiviral agents. Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

Handling and Storage

This compound should be handled in a well-ventilated area, and personal protective equipment, including gloves and safety glasses, should be worn. It should be stored in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

References

An In-depth Technical Guide to 2-Chloro-6-methylnicotinonitrile (CAS: 28900-10-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-6-methylnicotinonitrile, a key heterocyclic building block in organic synthesis and medicinal chemistry. This document consolidates available physicochemical data, spectroscopic information, detailed experimental protocols for its synthesis, and discusses its potential applications based on the known biological activities of the broader nicotinonitrile class. A critical clarification regarding its Chemical Abstracts Service (CAS) number is addressed, establishing 28900-10-9 as the correct identifier for this compound, distinct from the frequently mis-cited CAS number 18368-63-3, which corresponds to 2-Chloro-6-methylpyridine.

Chemical Identity and Physicochemical Properties

This compound, also known by its IUPAC name 2-chloro-6-methylpyridine-3-carbonitrile, is a substituted pyridine derivative. The presence of a chloro group, a methyl group, and a nitrile function on the pyridine ring makes it a versatile intermediate for further chemical modification.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 2-chloro-6-methylpyridine-3-carbonitrile | - |

| Synonyms | 2-Chloro-6-methyl-3-pyridinecarbonitrile | [1] |

| CAS Number | 28900-10-9 | [1] |

| Molecular Formula | C₇H₅ClN₂ | [1] |

| Molecular Weight | 152.58 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 114-116 °C | [1] |

| Boiling Point | 140-145 °C | [1] |

| Solubility | Limited solubility in water, soluble in some organic solvents. | [2] |

| InChI Key | YSBNBAYNISAUIT-UHFFFAOYSA-N | |

| SMILES | Cc1ccc(C#N)c(Cl)n1 |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While a complete set of publicly available spectra is limited, key experimental data for ¹H NMR has been reported.

Table 2: Spectroscopic Data

| Technique | Data | Source |

| ¹H NMR | (400MHz, CDCl₃) δ 7.89 (d, J=8.0Hz, 1H), 7.24 (d, J=8.0Hz, 1H), 2.65 (s, 3H) | [3] |

| Infrared (IR) | Data not explicitly available. Expected characteristic peaks: ~2220-2230 cm⁻¹ (C≡N stretch). | [4] |

| Mass Spectrometry (MS) | Data not explicitly available. Expected molecular ion peak [M]⁺ corresponding to the molecular weight. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved via the chlorination of a corresponding pyridinone precursor. The following protocol is based on established literature procedures.[3]

Synthesis of this compound from 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This procedure details the conversion of the pyridinone starting material to the target compound using phosphorus oxychloride (POCl₃) as both a reagent and solvent.

Experimental Protocol:

-

Reaction Setup: In a reaction vessel equipped for heating and stirring, add 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (45.0 g, 335 mmol) to phosphorus oxychloride (652 g, 4.25 mol).

-

Heating: Stir the resulting mixture at 130 °C for 2 hours.

-

Work-up (Quenching and Extraction):

-

After cooling, concentrate the reaction solution under reduced pressure to remove excess POCl₃.

-

Dissolve the obtained residue in dichloromethane.

-

Carefully add 4M sodium hydroxide solution to the dichloromethane solution until the pH of the aqueous phase reaches 8.

-

Separate the organic layer.

-

-

Purification:

-

Wash the organic layer with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Distill the solvent under reduced pressure to yield this compound.

-

Reported Yield: 99% (51.0 g).[3]

-

Caption: Synthetic workflow for this compound.

Chemical Reactivity

The nitrile and chloro substituents on the pyridine ring are key sites for further chemical transformations. For instance, the nitrile group can be reduced to an aldehyde, providing a gateway to a variety of other functional groups.

Reduction to 2-chloro-6-methyl-3-pyridinecarboxaldehyde

The following protocol describes the reduction of the nitrile group using diisobutylaluminum hydride (DIBAL-H).[3]

Experimental Protocol:

-

Reaction Setup: Dissolve this compound (35.0 g, 230 mmol) in 300 mL of toluene and cool the solution to -60 °C.

-

Addition of Reducing Agent: Add a 1M solution of diisobutylaluminum hydride in toluene (242 mL, 242 mmol) to the cooled solution.

-

Reaction: Stir the mixture for 30 minutes at -60 °C, then allow it to warm to room temperature and stir for an additional 1.5 hours.

-

Work-up (Quenching and Hydrolysis):

-

Cool the reaction solution to -50 °C.

-

Over 1 hour, add a mixture of 350 mL of 2M sulfuric acid solution and 200 mL of tetrahydrofuran dropwise.

-

After the addition is complete, stir the mixture at room temperature for 18 hours.

-

Add 200 mL of ethyl acetate.

-

-

Purification:

-

Separate the organic layer and wash it with saturated brine.

-

Dry the organic layer with sodium sulfate.

-

Evaporate the solvent to obtain the crude product, 2-chloro-6-methyl-3-pyridinecarboxaldehyde.[3]

-

Caption: Logical flow for the reduction of the nitrile group.

Potential Applications in Drug Discovery

While specific biological activity data for this compound is not extensively published, the nicotinonitrile (3-cyanopyridine) scaffold is a well-established pharmacophore present in numerous approved drugs and clinical candidates.[5]

Derivatives of nicotinonitrile have demonstrated a wide range of pharmacological activities, including:

-

Anticancer Agents: Many nicotinonitrile-based compounds function as kinase inhibitors.[5] For example, Bosutinib and Neratinib are approved kinase inhibitors featuring this scaffold. The diverse substitution patterns possible on the nicotinonitrile ring allow for fine-tuning of binding affinity and selectivity against various oncogenic kinases.

-

Anti-inflammatory and Immunosuppressive Agents: The nitrile group can act as a key interacting moiety in various enzyme active sites.[6]

-

Cardiovascular Agents: Compounds like Milrinone, a phosphodiesterase 3 (PDE3) inhibitor used in heart failure, are based on a bipyridine structure derived from nicotinonitrile chemistry.[6]

This compound serves as a valuable starting material for synthesizing libraries of novel compounds to be screened for these and other biological activities. The chloro and nitrile groups provide orthogonal handles for diversification through reactions like nucleophilic substitution, cross-coupling, and nitrile transformations.

Caption: General workflow for drug discovery using the title compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: Hazard Information

| Hazard Type | GHS Classification | Precautionary Statements | Source |

| Acute Toxicity | Acute Tox. 4 (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | |

| Skin Irritation | Skin Irrit. 2 | H315: Causes skin irritation. | |

| Eye Irritation | Eye Irrit. 2 | H319: Causes serious eye irritation. | |

| Respiratory Irritation | STOT SE 3 | H335: May cause respiratory irritation. | |

| Handling | - | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 |

Conclusion

This compound (CAS: 28900-10-9) is a valuable and reactive chemical intermediate. This guide has provided confirmed physicochemical data, a detailed and high-yield synthetic protocol, and an example of its subsequent reactivity. While specific biological data for this compound remains limited, its structural relationship to a class of highly successful pharmaceuticals underscores its potential as a foundational scaffold for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. Researchers utilizing this compound should adhere to strict safety protocols due to its hazardous nature.

References

- 1. 2-Chloro-6-methyl-3-pyridinecarbonitrile 98 28900-10-9 [sigmaaldrich.com]

- 2. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 3. Page loading... [guidechem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Chloro-6-methylnicotinonitrile: A Technical Guide

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the solubility of 2-Chloro-6-methylnicotinonitrile in organic solvents. While specific quantitative solubility data for this compound is not extensively available in published literature, this document provides the foundational knowledge and detailed experimental protocols necessary to determine its solubility profile.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility in various organic solvents is a critical first step in reaction optimization, purification, formulation development, and biological screening. This guide outlines the current state of knowledge and provides a practical framework for generating robust solubility data.

Quantitative Solubility Data

A thorough review of scientific databases and chemical supplier information reveals a qualitative understanding of this compound's solubility. It is generally described as having limited solubility in water and being soluble in some organic solvents.[1] Specific mentions include solubility in chloroform and methanol, although quantitative values are not provided.[2]

To facilitate systematic data collection, the following table is provided for researchers to populate with their experimentally determined solubility data.

Table 1: Experimental Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Ethanol | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Dichloromethane | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Toluene | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Ethyl Acetate | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Methanol | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Chloroform | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Dimethylformamide | 25 | e.g., Isothermal Equilibrium | ||

| e.g., Dimethyl Sulfoxide | 25 | e.g., Isothermal Equilibrium |

Experimental Protocol: Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a crystalline solid in an organic solvent is the isothermal equilibrium method, often referred to as the shake-flask method.[3] This method ensures that the solvent is fully saturated with the solute at a constant temperature.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps or sealed flasks

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent.[4]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a membrane filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.

-

Sample Preparation for Analysis: Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation of Solubility: Calculate the solubility using the following formula, taking into account the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

Workflow for Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Conclusion

References

- 1. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 2. 2-Chloro-6-methyl-3-pyridinecarbonitrile manufacturers and suppliers in india [chemicalbook.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-6-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document details the most efficient synthetic pathways, provides step-by-step experimental protocols, and presents a comparative analysis of different methodologies.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. The presence of the chloro, methyl, and cyano functional groups on the pyridine ring makes it a versatile building block for the synthesis of a wide range of more complex molecules with diverse biological activities. This guide focuses on the practical synthesis of this compound, providing detailed methodologies and comparative data to aid researchers in its efficient preparation.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is provided in the table below. It should be noted that some of these values are predicted and should be confirmed by experimental data.[1]

| Property | Value |

| CAS Number | 18368-63-3 |

| Molecular Formula | C₇H₅ClN₂ |

| Molecular Weight | 152.58 g/mol [1] |

| Appearance | Predicted to be a solid[1] |

| Boiling Point | Predicted to be around 270-280 °C[1] |

| Melting Point | Data may vary[1] |

| Solubility | Limited solubility in water, soluble in some organic solvents[1] |

Synthetic Pathways

Several synthetic routes to this compound have been reported. The most prominent and high-yielding method involves the chlorination of a 2-pyridone precursor. Alternative, though less detailed, methods include the cyanation of a corresponding 2-chloropyridine and a multi-step process potentially involving a Sandmeyer reaction.

Pathway 1: Chlorination of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

This is the most efficient and well-documented method for the synthesis of this compound. It involves the reaction of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with a chlorinating agent, typically phosphorus oxychloride (POCl₃). This reaction proceeds with a high yield, reported to be up to 99%.

References

The Versatile Scaffold of 2-Chloro-6-methylnicotinonitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The nicotinonitrile scaffold, a pyridine ring bearing a cyano group, is a privileged structure in medicinal chemistry, appearing in a diverse array of therapeutic agents. Among its many variations, 2-chloro-6-methylnicotinonitrile stands out as a particularly valuable starting material for the synthesis of novel bioactive compounds. The presence of a reactive chlorine atom at the 2-position, an electron-donating methyl group at the 6-position, and a synthetically versatile nitrile group at the 3-position provides a unique combination of chemical handles for molecular elaboration. This technical guide provides an in-depth overview of the medicinal chemistry of this compound and its derivatives, focusing on their synthesis, biological activities, and underlying mechanisms of action.

Quantitative Biological Activity of Nicotinonitrile Derivatives

While comprehensive quantitative structure-activity relationship (QSAR) data for a unified series of this compound derivatives is not extensively documented in single public studies, analysis of various reports on related nicotinonitrile and pyrimidine structures allows for the compilation of their biological activities. The following tables summarize the in vitro efficacy of several derivatives against various cancer cell lines and microbial strains, highlighting the potential of this chemical class.

Table 1: Anticancer Activity of Nicotinonitrile and Related Heterocyclic Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| L-18 | 2,4-dichloro-6-methylpyrimidine | H1975 (NSCLC) | 0.65 ± 0.06 | [1] |

| 9h | 1,4-disubstituted semicarbazide/thiosemicarbazide of a naphthalyl-nicotinoyl moiety | HGC-27 (Gastric) | 1.40 | [2] |

| 9u | 1,4-disubstituted semicarbazide/thiosemicarbazide of a naphthalyl-nicotinoyl moiety | HGC-27 (Gastric) | 4.56 | [2] |

| Compound 5c | Nicotinic acid derivative | HCT-15 (Colon) | Not specified, but noted as highly potent | [3] |

| Compound 1g2a | 2-phenylacrylonitrile | HCT116 (Colon) | 0.0059 | [4] |

| Compound 1g2a | 2-phenylacrylonitrile | BEL-7402 (Liver) | 0.0078 | [4] |

Table 2: Antimicrobial Activity of Nicotinamide and Related Heterocyclic Derivatives

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| Nicotinamide Derivative NC 3 | Nicotinamide | P. aeruginosa | 0.016 mM | [5] |

| Nicotinamide Derivative NC 5 | Nicotinamide | Gram-positive bacteria | 0.03 mM | [5] |

| 2,4,6-trisubstituted[6][7][8] triazines (12 compounds) | s-Triazine | Various bacteria and fungi | 6.25–25 |

Key Signaling Pathways

The biological effects of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways implicated in disease pathogenesis. Two such pathways that have been associated with the activity of related compounds are the Epidermal Growth Factor Receptor (EGFR) signaling cascade and the Nur77-mediated apoptosis pathway.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in regulating cell proliferation, survival, and differentiation.[6][9] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors can block the tyrosine kinase domain of EGFR, thereby inhibiting downstream signaling.[6]

Caption: Inhibition of the EGFR signaling pathway by a derivative.

Nur77-Mediated Apoptosis Pathway

Nur77 (also known as TR3 or NGFI-B) is an orphan nuclear receptor that can translocate from the nucleus to the mitochondria to induce apoptosis. This process involves a conformational change in Bcl-2, leading to the release of cytochrome c and the activation of the caspase cascade. Certain small molecules can promote this translocation, making Nur77 an attractive target for cancer therapy.

Caption: Nur77-mediated apoptosis induced by a derivative.

Experimental Protocols

The synthesis of bioactive derivatives from this compound typically involves the strategic modification of the 2-position via cross-coupling reactions or nucleophilic aromatic substitution. The biological activity of the resulting compounds is then assessed using a variety of in vitro assays.

General Synthesis of 2-Aryl-6-methylnicotinonitriles via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equivalents)

-

1,4-Dioxane/water (4:1 mixture)

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Add palladium(II) acetate (0.005 mmol) to the flask.

-

Add the degassed 1,4-dioxane/water (4:1, 5 mL) solvent mixture via syringe.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Synthesis of 2-Amino-6-methylnicotinonitrile Derivatives via Nucleophilic Aromatic Substitution

This protocol outlines a general procedure for the synthesis of 2-amino-substituted derivatives by reacting this compound with various amines.

Materials:

-

This compound

-

Primary or secondary amine (1.5 equivalents)

-

Triethylamine (Et₃N) (2.0 equivalents) or another suitable base

-

Dimethylformamide (DMF) or another polar aprotic solvent

-

Argon or Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a round-bottom flask containing this compound (1.0 mmol) and the desired amine (1.5 mmol), add the solvent (e.g., DMF, 5 mL).

-

Add the base (e.g., triethylamine, 2.0 mmol) to the mixture.

-

Heat the reaction mixture to 80-120 °C and stir for 4-24 hours under an inert atmosphere. Monitor the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

If necessary, purify the crude product by recrystallization or column chromatography.

In Vitro Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[7][8]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Test compounds (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug). Incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Test compounds (dissolved in DMSO)

-

96-well microtiter plates

-

Standardized microbial inoculum

Procedure:

-

Preparation of Compound Dilutions: Prepare serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion

This compound is a highly versatile and valuable scaffold in medicinal chemistry. Its amenability to a variety of chemical transformations allows for the generation of diverse libraries of compounds with a wide range of biological activities, including potent anticancer and antimicrobial effects. The ability of its derivatives to modulate key signaling pathways such as the EGFR and Nur77 pathways underscores its potential for the development of novel targeted therapies. The experimental protocols provided herein offer a foundation for the synthesis and evaluation of new derivatives, paving the way for future discoveries in the quest for more effective and selective therapeutic agents. Further exploration of the structure-activity relationships of this compound derivatives will undoubtedly continue to yield promising candidates for drug development.

References

- 1. rsc.org [rsc.org]

- 2. Nur77 variants solely comprising the amino-terminal domain activate hypoxia-inducible factor-1α and affect bone marrow homeostasis in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity | Semantic Scholar [semanticscholar.org]

- 4. Mitochondrial translocation of Nur77 mediates cardiomyocyte apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. reactionbiology.com [reactionbiology.com]

Spectroscopic Characterization of 2-Chloro-6-methylnicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-Chloro-6-methylnicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from structurally analogous molecules to offer a predictive but detailed spectroscopic profile, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended to serve as a foundational resource for researchers, providing predicted data, generalized experimental protocols, and a standardized workflow for the spectroscopic analysis of this and related compounds.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The presence of a chloro group, a methyl group, and a cyano group on the pyridine ring imparts unique electronic and steric properties, making it a versatile building block for the synthesis of more complex molecules. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound in any research and development setting. This guide presents a predictive summary of its key spectroscopic features.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet | 1H | H4 |

| ~ 7.3 - 7.5 | Doublet | 1H | H5 |

| ~ 2.6 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | C6 |

| ~ 152 | C2 |

| ~ 140 | C4 |

| ~ 125 | C5 |

| ~ 116 | -C≡N |

| ~ 108 | C3 |

| ~ 25 | -CH₃ |

Solvent: CDCl₃

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2230 - 2220 | Strong | C≡N stretch |

| ~ 1580 - 1560 | Medium-Strong | C=N stretch (pyridine ring) |

| ~ 1450 - 1400 | Medium | C=C stretch (pyridine ring) |

| ~ 1380 | Medium | C-H bend (methyl) |

| ~ 850 - 800 | Strong | C-Cl stretch |

| ~ 750 - 700 | Medium | C-H out-of-plane bend |

Sample Preparation: KBr pellet or thin film

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Assignment |

| 152/154 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl isotopes) |

| 117 | Medium | [M - Cl]⁺ |

| 90 | Medium | [M - Cl - HCN]⁺ |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Actual parameters may need to be optimized based on the specific instrumentation used.

NMR Spectroscopy

A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer. For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

IR Spectroscopy

For the solid sample, a small amount (1-2 mg) of this compound is finely ground with anhydrous potassium bromide (KBr, ~100 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the compound in a volatile organic solvent (e.g., dichloromethane), applying the solution to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[1] The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.[2][3] A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). The molecules are ionized by a beam of high-energy electrons, leading to the formation of a molecular ion and various fragment ions.[2][3] The ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.[2][3]

Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of this compound.

This workflow begins with the synthesis and purification of the target compound, followed by the preparation of samples for each spectroscopic technique. The data obtained from NMR, IR, and Mass Spectrometry are then individually and collectively interpreted to confirm the chemical structure and assess the purity of this compound. This systematic approach ensures a comprehensive and reliable characterization of the molecule.

References

Safety and handling of 2-Chloro-6-methylnicotinonitrile.

An In-depth Technical Guide to the Safety and Handling of 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS) provided by the manufacturer. Always consult the official SDS and conduct a thorough risk assessment before handling any chemical. Much of the information available for this compound is based on data from structurally similar compounds, and therefore, should be treated as predictive.[1][2]

Introduction

This compound is a halogenated pyridine derivative belonging to the nicotinonitrile class of compounds. Nicotinonitrile derivatives are of significant interest in medicinal chemistry and drug development due to their versatile biological activities, which may include anticancer, antimicrobial, and antiviral properties.[1][2] The safe handling of this compound is paramount for the protection of laboratory personnel and the environment. This guide provides a comprehensive overview of the known safety protocols and handling procedures for this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its potential for acute toxicity, skin and eye irritation, and respiratory tract irritation.

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[3] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3][4] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4] |

GHS Pictograms:

Signal Word: Warning

Physical and Chemical Properties

Direct experimental data for this compound is limited; the following data is largely predicted based on structurally analogous compounds.[1][2][5]

| Property | Predicted Value/Information |

| Molecular Formula | C₇H₅ClN₂[5] |

| Molecular Weight | 152.58 g/mol [3][5] |

| Appearance | Solid (predicted)[5] |

| Melting Point | Data may vary[5] |

| Boiling Point | Predicted around 270 - 280 °C[5] |

| Solubility | Limited solubility in water, soluble in some organic solvents[5] |

| Vapor Pressure | Low vapor pressure (predicted)[5] |

Handling and Storage

Proper handling and storage procedures are crucial to minimize risks.

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1]

Personal Protective Equipment (PPE)

A thorough risk assessment should be conducted to determine the appropriate level of PPE.[1]

| Protection Type | Specification |

| Eye/Face Protection | Wear tightly fitting safety goggles.[1] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat, and appropriate protective clothing.[1] |

| Respiratory Protection | If dust or aerosols are generated, a NIOSH-approved respirator may be necessary.[1] |

Handling Procedures

-

Avoid inhalation of dust and contact with skin and eyes.[1]

-

Do not eat, drink, or smoke in the laboratory.[1]

-

Wash hands thoroughly after handling.[1]

Storage Conditions

-

Keep the container tightly sealed to prevent moisture ingress.[1][5]

-

Store away from incompatible materials such as strong oxidizing agents.[1][5]

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[6] |

| Skin Contact | Immediately flush the contaminated skin with soap and water.[6] Remove contaminated clothing. If irritation persists after washing, get medical attention.[6] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.[6] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Drink plenty of water. If possible drink milk afterwards. Seek immediate medical attention.[7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[1][7]

-

Hazardous Combustion Products: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides, nitrogen oxides, and hydrogen chloride.[1][7]

-

Protective Equipment for Firefighters: As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.[1][7]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate PPE. Avoid breathing dust and contact with the substance.[1]

-

Environmental Precautions: Prevent the substance from entering drains and waterways.[1]

-

Containment and Cleanup: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal. Avoid generating dust.[1]

Toxicological Information

| Hazard | Description |

| Acute Oral Toxicity | Harmful if swallowed.[3] |

| Acute Dermal Toxicity | Harmful in contact with skin.[3] |

| Acute Inhalation Toxicity | Harmful if inhaled. |

| Skin Corrosion/Irritation | Causes skin irritation.[3][4] |

| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] |

| Respiratory or Skin Sensitization | No data available. |

| Germ Cell Mutagenicity | No data available. |

| Carcinogenicity | No data available. |

| Reproductive Toxicity | No data available. |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation.[4] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available. |

| Aspiration Hazard | No data available. |

Experimental Protocols

A detailed experimental protocol for the handling of this compound is not available in the literature. The following is a representative protocol for the safe handling of a powdered chemical with similar hazards in a research laboratory setting.

Objective: To safely weigh and prepare a solution of this compound.

Materials:

-

This compound

-

Appropriate solvent

-

Analytical balance

-

Spatula

-

Weighing paper or boat

-

Volumetric flask with stopper

-

Beaker

-

Magnetic stir bar and stir plate (optional)

-

Personal Protective Equipment (see section 4.2)

Procedure:

-

Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure the chemical fume hood is operational.

-

Weighing:

-

Place a clean weighing paper or boat on the analytical balance and tare.

-

Inside the chemical fume hood, carefully open the container of this compound.

-

Using a clean spatula, carefully transfer the desired amount of the powder onto the weighing paper/boat. Avoid creating dust.

-

Securely close the container of this compound.

-

Record the weight.

-

-

Dissolution:

-

Carefully transfer the weighed powder into a clean, appropriately sized beaker.

-

Add a small amount of the desired solvent to the beaker.

-

If necessary, use a magnetic stir bar and stir plate to aid dissolution.

-

Once the solid is dissolved, quantitatively transfer the solution to the volumetric flask.

-

Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask. Repeat this step two more times.

-

Add solvent to the volumetric flask until the meniscus reaches the calibration mark.

-

Stopper the flask and invert several times to ensure a homogenous solution.

-

-

Cleanup:

-

Dispose of the weighing paper/boat and any other contaminated disposable materials in the appropriate solid chemical waste container.

-

Clean the spatula and any non-disposable glassware with an appropriate solvent, and dispose of the rinse solvent in the designated liquid chemical waste container.

-

Wipe down the work area within the fume hood.

-

Remove PPE in the correct order to avoid contamination.

-

Wash hands thoroughly with soap and water.

-

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Emergency response flowchart for incidents involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 6-Chloro-2-methylnicotinonitrile | C7H5ClN2 | CID 12387737 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS 18368-63-3 | Chemical Properties, Uses & Safety Data | Reliable Chinese Manufacturer & Supplier [nj-finechem.com]

- 6. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

A Technical Guide to the Purity and Quality Standards of 2-Chloro-6-methylnicotinonitrile

For researchers, scientists, and professionals in drug development, ensuring the purity and quality of chemical intermediates is paramount. 2-Chloro-6-methylnicotinonitrile, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This technical guide provides an in-depth overview of the purity and quality standards for this compound, including typical specifications, analytical methodologies, and a framework for quality control.

Physicochemical and Purity Specifications

This compound (CAS No. 18368-63-3) is a solid at room temperature.[1][2] Its quality is determined by a set of parameters that ensure its identity, purity, and suitability for subsequent synthetic steps. Commercial grades of this compound are typically available in purities of 95% to 98%.[2]

Below is a summary of the typical quality attributes for this compound.

| Parameter | Typical Specification |

| Appearance | White to off-white solid |

| Identity (by IR, NMR) | Conforms to the structure |

| Purity (by HPLC/GC) | ≥ 98.0% |

| Individual Impurity | ≤ 0.5% |

| Total Impurities | ≤ 2.0% |

| Water Content (Karl Fischer) | ≤ 0.5% |

| Residue on Ignition | ≤ 0.1% |

| Heavy Metals | ≤ 20 ppm |

Analytical Methods for Quality Control

A comprehensive quality control strategy for this compound involves a combination of chromatographic and spectroscopic techniques to determine purity and identify impurities, alongside other tests for specific contaminants.

Experimental Protocols

a) Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and quantifying its impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

-

Procedure: Inject the sample and analyze the chromatogram for the main peak and any impurity peaks. The percentage purity is calculated based on the area of the main peak relative to the total area of all peaks.

b) Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: Prepare a sample solution of approximately 10 mg/mL. Acquire ¹H NMR and ¹³C NMR spectra. The chemical shifts, splitting patterns, and integration values should be consistent with the known structure of this compound.

c) Water Content by Karl Fischer Titration

This method determines the amount of water present in the material.

-

Instrumentation: A Karl Fischer titrator.

-

Reagent: Karl Fischer reagent.

-

Procedure: Accurately weigh a sample of the material and introduce it into the titration vessel. The instrument will automatically titrate the sample and calculate the water content.

Quality Control Workflow

The quality control process for this compound should be a systematic workflow, from the receipt of raw materials to the final release of the product. This ensures that the material consistently meets the required quality standards.

Caption: A typical workflow for the quality control of this compound.

Impurity Profiling

Understanding the potential impurities in this compound is crucial for developing robust analytical methods and for ensuring the quality of the final drug product. Impurities can originate from starting materials, by-products of the synthesis, or degradation products.

The synthesis of this compound can provide insights into its potential impurity profile. For instance, processes involving chlorination might result in related chlorinated impurities.

Caption: Interrelation of analytical tests for comprehensive quality assessment.

Storage and Handling

Proper storage and handling are essential to maintain the quality of this compound. It should be stored in a cool, dry, and well-ventilated area in tightly sealed containers.[2] Some suppliers recommend storage under an inert atmosphere at 2-8°C to prevent degradation.[1] It should be kept away from sources of heat and incompatible substances such as strong oxidizing agents.[2]

By implementing these rigorous quality standards and analytical procedures, researchers and drug development professionals can ensure the integrity of their starting materials, leading to more reliable and reproducible outcomes in their synthetic endeavors.

References

Methodological & Application

Application Notes and Protocol for the Synthesis of 2-Chloro-6-methylnicotinonitrile

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Chloro-6-methylnicotinonitrile is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its functional groups—a nitrile and a reactive chlorine atom on a pyridine ring—make it a versatile building block for creating more complex molecules. This document provides a detailed protocol for the synthesis of this compound via the chlorination of 2-Hydroxy-6-methylnicotinonitrile using phosphorus oxychloride (POCl₃). The procedure is adapted from established methods for the chlorination of hydroxypyridines.[1][2]

Reaction Scheme:

Figure 1. Chlorination of 2-Hydroxy-6-methylnicotinonitrile to yield this compound.

Experimental Protocol

This protocol describes the conversion of 2-Hydroxy-6-methylnicotinonitrile to this compound.

Materials and Equipment:

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Thermometer or temperature probe

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Dropping funnel

-

Ice bath

-

Beaker (1 L)

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, chemical-resistant gloves.

Reagents:

-

2-Hydroxy-6-methylnicotinonitrile

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylaniline or Pyridine (as a base/catalyst)

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Safety Precautions:

-

This procedure must be performed in a well-ventilated fume hood.[3]

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle with extreme care and appropriate PPE.[4]

-

The reaction can be exothermic.[3] Maintain control over the temperature, especially during the addition of reagents and the quenching step.

-

N,N-Dimethylaniline and pyridine are toxic and should be handled with care.

Procedure:

-

Reaction Setup:

-

Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, a thermometer, and a dropping funnel.

-

Ensure all glassware is thoroughly dried to prevent the premature decomposition of POCl₃.

-

-

Chlorination Reaction:

-

To the flask, add 2-Hydroxy-6-methylnicotinonitrile (e.g., 10.0 g, 1.0 eq).

-

Carefully add phosphorus oxychloride (POCl₃) (e.g., 5-10 eq) to the flask. The reaction can also be performed with a smaller, near-equimolar amount of POCl₃ in a sealed reactor or with a base like pyridine.[1]

-

Optional: Add N,N-Dimethylaniline or pyridine (catalytic amount to 1.0 eq) dropwise to the mixture.

-

Heat the reaction mixture to reflux (approximately 105-110°C) using a heating mantle or oil bath.[5]

-

Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Caution: This step is highly exothermic and releases HCl gas. Perform slowly in a fume hood. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice (e.g., 500 g) with vigorous stirring.[2][4]

-

Once the ice has melted, slowly neutralize the acidic solution by adding saturated sodium bicarbonate (NaHCO₃) solution in portions until the pH is approximately 7-8. Be cautious of gas evolution (CO₂).

-

Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (DCM) or another suitable organic solvent (e.g., 3 x 100 mL).

-

Combine the organic layers.

-

Wash the combined organic phase with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) or by column chromatography on silica gel to obtain the pure product.

-

Data Presentation

Table 1: Reagent Specifications and Quantities

| Reagent | Formula | M.W. ( g/mol ) | Moles (mol) | Equivalents | Amount Used |

| 2-Hydroxy-6-methylnicotinonitrile | C₈H₆N₂O | 146.15 | 0.068 | 1.0 | 10.0 g |

| Phosphorus oxychloride (POCl₃) | POCl₃ | 153.33 | 0.34 - 0.68 | 5.0 - 10.0 | 52.1 - 104.2 g (32-64 mL) |

| N,N-Dimethylaniline (optional) | C₈H₁₁N | 121.18 | 0.068 | 1.0 | 8.24 g (8.6 mL) |

Table 2: Reaction Conditions and Expected Outcome

| Parameter | Value |

| Reaction Temperature | 105-110°C (Reflux) |

| Reaction Time | 2-4 hours |

| Product Name | This compound |

| Product Formula | C₈H₅ClN₂ |

| Product M.W. ( g/mol ) | 164.60 |

| Expected Yield | 70-90% (Varies based on conditions) |

| Appearance | Typically a white to off-white solid |

Visualization of Experimental Workflow

Caption: Synthetic workflow diagram.

References

Application Notes and Protocols for Suzuki Coupling Reactions of 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 2-Chloro-6-methylnicotinonitrile in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-6-methylnicotinonitrile derivatives, which are key intermediates in the development of various therapeutic agents and functional materials.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction between an organoboron compound (such as a boronic acid or its ester) and an organic halide or triflate.[2] This reaction is favored in drug discovery and development due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and relatively low toxicity of the boronic acid reagents.

This compound is an attractive substrate for Suzuki coupling due to the presence of a reactive C-Cl bond on the pyridine ring. The resulting 2-aryl-6-methylnicotinonitrile scaffold is a common motif in biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the this compound, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.

-

Reductive Elimination: The coupled product, 2-aryl-6-methylnicotinonitrile, is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.

A general schematic of the Suzuki-Miyaura coupling of this compound is presented below:

Data Presentation

The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. The data is based on typical results obtained for structurally similar substrates, such as 2,6-dichloropyridine.[3]

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 12 | 85 |

| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 16 | 92 |

| 3 | 3-Tolylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 10 | 88 |

| 4 | 4-Fluorophenylboronic acid | Pd₂(dba)₃ (1) | FcPPh₂ (6) | K₃PO₄ | Dioxane/H₂O (2:1) | 100 | 12 | 78 |

| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 18 | 75 |

| 6 | 3-Pyridinylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | 1,4-Dioxane | 100 | 14 | 65 |

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a representative procedure and may require optimization for specific arylboronic acids.

Materials:

-

This compound

-

Arylboronic acid (1.2 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or PdCl₂(dppf))

-

Ligand (if required, e.g., FcPPh₂)

-

Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle or oil bath

Procedure:

-

To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), the ligand (e.g., FcPPh₂, 0.06 mmol, 6 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).

-

Evacuate and backfill the flask with an inert gas (this cycle should be repeated three times).

-

Add the degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water, 10 mL) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (monitoring the reaction progress by TLC or GC-MS is recommended).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylnicotinonitrile.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction follows a well-defined catalytic cycle. The diagram below illustrates the key steps involved in the palladium-catalyzed cross-coupling of this compound.

Conclusion

The Suzuki-Miyaura cross-coupling reaction of this compound provides an efficient and versatile method for the synthesis of a diverse range of 2-aryl-6-methylnicotinonitrile derivatives. The protocols and data presented in these application notes serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the development of novel compounds with potential therapeutic and technological applications. The selection of an appropriate palladium catalyst, ligand, and base is crucial for achieving high yields, especially when working with less reactive aryl chlorides.

References

Application Notes: The Role of 2-Chloro-6-methylnicotinonitrile in the Synthesis of Pharmaceutical Intermediates

Introduction

2-Chloro-6-methylnicotinonitrile is a substituted pyridine derivative that serves as a versatile building block in medicinal chemistry and pharmaceutical development. As a heterocyclic compound, it provides a valuable scaffold for the synthesis of more complex molecules.[1] Its structure, featuring a reactive chlorine atom and a synthetically adaptable nitrile group, allows for a variety of chemical transformations. This makes it a key starting material for producing substituted pyridines, which are integral components of numerous active pharmaceutical ingredients (APIs). This document outlines the applications of this compound in synthesizing key pharmaceutical intermediates, providing detailed protocols and workflows for researchers and drug development professionals.

Primary Application: Synthesis of Substituted Pyridine Intermediates

The primary utility of this compound lies in its conversion to other key intermediates, such as 2-chloro-6-methylnicotinamide and 3-amino-2-chloro-6-methylpyridine. These compounds are crucial for the development of APIs. For instance, the structurally similar compound, 3-amino-2-chloro-4-methylpyridine (CAPIC), is a well-established key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used to treat HIV-1 infection.[2][3] The protocols detailed below are based on established chemical transformations for analogous compounds and provide a roadmap for the utilization of this compound.

Synthetic Transformations and Utility

The nitrile and chloro functional groups on the pyridine ring are key to the molecule's versatility. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, while the chloro group can be subjected to nucleophilic substitution or cross-coupling reactions. The following diagram illustrates the potential synthetic pathways originating from this compound.

Experimental Protocols

The following sections provide detailed methodologies for key synthetic transformations of this compound into valuable pharmaceutical intermediates.

Protocol 1: Synthesis of 2-Chloro-6-methylnicotinamide via Nitrile Hydrolysis

This protocol describes the partial hydrolysis of the nitrile group to an amide. The procedure is adapted from the conversion of the related isomer, 2-chloro-3-cyano-4-methylpyridine.[4][5]

Materials:

-

This compound

-

Concentrated Sulfuric Acid (98%)

-

Deionized Water

-

Ice

Procedure:

-

In a stirred reaction vessel, carefully add this compound (1.0 eq) to concentrated sulfuric acid (3.0 eq) at a controlled temperature of 90°C.

-

Heat the resulting mixture to 100°C and maintain this temperature for approximately 3 hours, monitoring the reaction progress via TLC or LC-MS.[4]

-

After the reaction is complete, cool the mixture back to 90°C.

-

Slowly and carefully add water (approx. 5.5 volumes relative to the starting nitrile) to quench the reaction, ensuring the temperature does not rise excessively.[4]

-

Cool the mixture to 10°C and hold for one hour to allow for product precipitation.[4]

-

Isolate the solid product by filtration.

-

Wash the isolated solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum at 70°C to yield 2-Chloro-6-methylnicotinamide.

Protocol 2: Synthesis of 3-Amino-2-chloro-6-methylpyridine via Hofmann Rearrangement

This protocol details the conversion of the intermediate amide to a primary amine using a Hofmann rearrangement. This method is based on the synthesis of 3-amino-2-chloro-4-methylpyridine.[3][4]

Materials:

-

2-Chloro-6-methylnicotinamide (from Protocol 1)

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Methylene Chloride (DCM)

-

Deionized Water

Procedure:

-

Prepare a solution of sodium hydroxide (1.1 eq) in water in a reaction vessel and cool it to 0°C in an ice bath.[4]

-

Slowly add bromine (1.0 eq) dropwise to the stirred NaOH solution, maintaining the temperature at or below 0°C.[3]

-

Once the bromine addition is complete, add the 2-Chloro-6-methylnicotinamide (1.0 eq) in portions, keeping the temperature between 0-5°C.[3]

-

Remove the ice bath and allow the reaction mixture to warm. Heat the mixture to 70-75°C for approximately one to two hours.[3][4]

-

Monitor the reaction for completion.

-

Cool the reaction mixture to ambient temperature.

-

Extract the aqueous mixture with methylene chloride.[4]

-

Separate the organic layer and remove the solvent by rotary evaporation to yield the crude 3-amino-2-chloro-6-methylpyridine.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

The following tables summarize quantitative data for reactions involving the synthesis of nicotinonitrile derivatives and their subsequent conversion. The data is derived from procedures for the closely related 4-methyl isomer and serves as a valuable reference.

Table 1: Synthesis of 2-Chloro-4-methylnicotinonitrile Intermediate [6]

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Product | Yield | Purity |

|---|---|---|---|---|---|---|

| (E)-4-(dimethylamino)yl-3-butene-2-ketone | Malononitrile | Piperidine Acetate | Methanol | 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | 75.5% | 98.3% |

| 2-cyano-5-(dimethylamino)-3-methyl-2,4-pentadienamide | Phosphorus Oxychloride (POCl₃) | - | - | 2-Chloro-4-methylnicotinonitrile | 63.0% | 96.0% |

Table 2: Conversion of 2-Chloro-4-methyl-3-pyridine Carbonitrile [5]

| Starting Material | Reagent | Conditions | Product | Yield |

|---|

| 2-Chloro-4-methyl-3-pyridine carbonitrile | Conc. H₂SO₄ | 100°C, 1 hour | 2-Chloro-4-methylnicotinamide | 69% |

Workflow Visualization

The following diagram provides a visual representation of the experimental workflow for the synthesis of 3-amino-2-chloro-6-methylpyridine from its nicotinonitrile precursor.

This compound is a valuable and versatile intermediate in pharmaceutical synthesis. Its ability to be readily converted into amides, amines, and other functionalized pyridines makes it an important starting material for building complex molecular architectures. The protocols and workflows provided herein offer a solid foundation for researchers engaged in the synthesis of novel pharmaceutical agents and the development of efficient, scalable synthetic routes.

References

- 1. benchchem.com [benchchem.com]

- 2. The synthesis method of 3-Amino-2-chloro-4-methylpyridine_Chemicalbook [chemicalbook.com]

- 3. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 4. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 5. EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 6. CN103508945A - Preparation method of 2-chloro-4-methyl nicotinonitrile - Google Patents [patents.google.com]

Application Notes and Protocols for Reactions Involving 2-Chloro-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup for key chemical reactions involving 2-Chloro-6-methylnicotinonitrile. This versatile building block is a valuable precursor in the synthesis of various heterocyclic compounds, particularly derivatives of 2-aminopyridine, which are of significant interest in medicinal chemistry and drug discovery. The protocols detailed below cover amination, hydrolysis, and palladium-catalyzed cross-coupling reactions.

I. Chemical Transformations of this compound